2-Butylundecanoic acid
Overview
Description
2-Butylundecanoic acid is an organic compound with the molecular formula C15H30O2 It is a type of fatty acid characterized by a long hydrocarbon chain with a carboxylic acid group at one end
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylundecanoic acid can be synthesized through several methods. One common approach involves the alkylation of undecanoic acid with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of undecenoic acid derivatives. This process requires specific catalysts, such as palladium on carbon, and is conducted under high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Butylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or borane.
Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
2-Butylundecanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its antifungal and antimicrobial properties, making it a candidate for therapeutic applications.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-butylundecanoic acid involves its interaction with cellular membranes and metabolic pathways. It can modulate the synthesis of fatty acids, phospholipids, and ergosterol, leading to changes in membrane fluidity and permeability. The compound may also induce oxidative stress by increasing the levels of reactive oxygen species, causing damage to cellular components such as the cell membrane and cell wall.
Comparison with Similar Compounds
Undecanoic acid: A fatty acid with a similar hydrocarbon chain length but without the butyl substitution.
2-Methylundecanoic acid: Similar structure with a methyl group instead of a butyl group.
Lauric acid: A shorter-chain fatty acid with similar properties.
Uniqueness: 2-Butylundecanoic acid is unique due to its specific structural modification, which imparts distinct physicochemical properties. The butyl group enhances its hydrophobicity and may influence its biological activity and industrial applications compared to other similar fatty acids.
Properties
IUPAC Name |
2-butylundecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-14(15(16)17)12-6-4-2/h14H,3-13H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPKZDAETFQNEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497609 | |
Record name | 2-Butylundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66241-54-1 | |
Record name | 2-Butylundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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